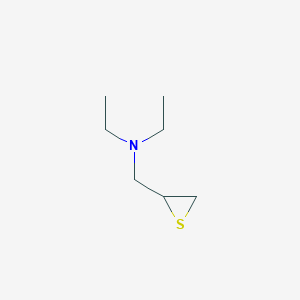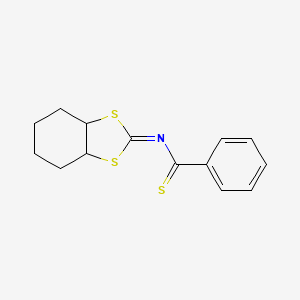
Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- is a chemical compound known for its unique structure and properties. It belongs to the class of heterocyclic compounds, which are compounds containing a ring structure composed of at least one atom other than carbon.
Vorbereitungsmethoden
The synthesis of Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- involves constructing the 2-ylidene-1,3-thiazolidine ring from acyclic precursors in a single synthetic process. . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a valuable synthetic block for constructing more complex molecules. In biology, it has shown potential as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2, making it a candidate for drug development . In medicine, its derivatives have demonstrated bactericidal, antitumor, and anti-inflammatory properties . Additionally, it has applications in the industry, such as in the design of dye-sensitized solar cells .
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- involves its interaction with specific molecular targets and pathways. As a noncompetitive inhibitor, it binds to enzymes such as metalloproteinase aggrecanase and phospholipase A2, preventing their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- can be compared to other similar compounds, such as 2-ylidene-1,3-thiazolidines and 2-ylidene-2,3-dihydro-1,3-thiazoles . These compounds share similar structural features and chemical properties but differ in their specific functional groups and biological activities. The uniqueness of Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- lies in its specific ylidene fragment and thiazolidine backbone, which confer distinct synthetic and biological potential .
Eigenschaften
CAS-Nummer |
33549-60-9 |
|---|---|
Molekularformel |
C14H15NS3 |
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
N-(3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiol-2-ylidene)benzenecarbothioamide |
InChI |
InChI=1S/C14H15NS3/c16-13(10-6-2-1-3-7-10)15-14-17-11-8-4-5-9-12(11)18-14/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI-Schlüssel |
NFSLMXIUUVSVKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)SC(=NC(=S)C3=CC=CC=C3)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


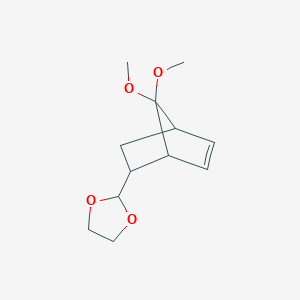


![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)

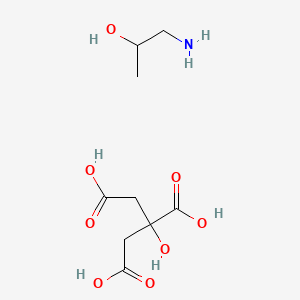

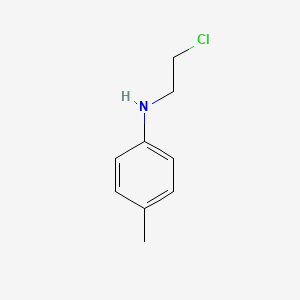
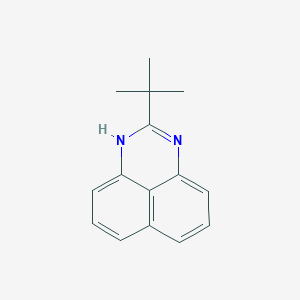
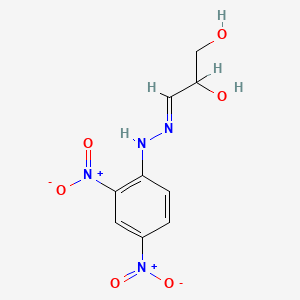
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
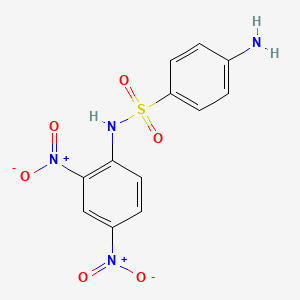
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
